molecular formula C20H18ClNO3 B4580644 1-(3-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)ethanone

1-(3-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)ethanone

Cat. No. B4580644
M. Wt: 355.8 g/mol
InChI Key: VAHPDQGEWGSXND-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinoline derivatives, including 1-(3-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)ethanone, are synthesized through various methods. One notable approach is the regioselective synthesis, which involves cyclization reactions of hydroxyphenyl ethyl ketones or their oximes to yield quinolin-8-ols or tetrahydroquinolin-8-ols (Uchiyama et al., 1998). These methods highlight the versatility and complexity of synthesizing quinoline derivatives.

Molecular Structure Analysis

The molecular structure and vibrational spectra of quinoline derivatives are often analyzed through experimental and theoretical methods. For example, a combined experimental and theoretical study on a related compound provided insights into its equilibrium geometry, vibrational wavenumbers, and molecular electrostatic potential, elucidating the regions of the molecule responsible for electrophilic and nucleophilic attacks (Parveen et al., 2016).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, reflecting their rich chemical properties. For instance, the synthesis and characterization of iron and cobalt dichloride complexes bearing quinoxalinyl-iminopyridines demonstrated the catalytic behavior of these complexes towards ethylene reactivity (Sun et al., 2007), showcasing the compound's utility in catalysis.

Scientific Research Applications

Anti-Cancer Agent Development

A significant application of quinoline derivatives has been in the development of new anti-cancer agents. For example, a newly synthesized compound, structurally related to quinoline, showed high antiproliferative activity by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, and blocking the cell cycle in the G(2)/M phase. This suggests potential application in cancer treatment through inducing probable cell death by apoptosis (L. D. Via et al., 2008).

Corrosion Inhibition

Quinoxalin-6-yl derivatives, closely related to the compound , have been investigated as corrosion inhibitors for mild steel in hydrochloric acid. Electrochemical studies and quantum chemical calculations revealed these compounds' efficacy in preventing corrosion, highlighting their potential as protective agents in industrial applications (L. Olasunkanmi et al., 2015).

Catalysis and Organic Synthesis

Quinoline derivatives have found applications in catalysis and organic synthesis. For instance, iron and cobalt complexes with quinoxalinyl ligands have shown catalytic behavior towards ethylene reactivity, offering new avenues in polymer science and material engineering (Wen‐Hua Sun et al., 2007).

Energy Storage Solutions

In the realm of energy storage, quinone derivatives have been utilized in redox flow batteries. A study introduced a phosphonate‐functionalized anthraquinone as a redox-active material in aqueous redox flow batteries, operating at nearly neutral pH, demonstrating record capacity retention rates. This highlights its potential in large-scale energy storage applications (Yunlong Ji et al., 2019).

Drug Development and Molecular Docking

Quinoline derivatives have been explored for their potential in drug development, particularly as anticancer and anti-diabetic agents. Structural elucidation, antioxidant, CT-DNA binding, and molecular docking studies of chloroquinoline derivatives have shown promising results, indicating their potential as effective agents in treating various diseases (S. Murugavel et al., 2017).

properties

IUPAC Name

1-[3-[3-(5-chloroquinolin-8-yl)oxypropoxy]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-14(23)15-5-2-6-16(13-15)24-11-4-12-25-19-9-8-18(21)17-7-3-10-22-20(17)19/h2-3,5-10,13H,4,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHPDQGEWGSXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCCCOC2=C3C(=C(C=C2)Cl)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-[3-(5-Chloroquinolin-8-yl)oxypropoxy]phenyl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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